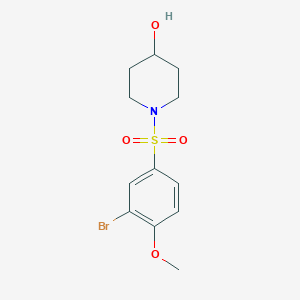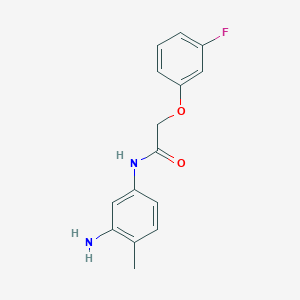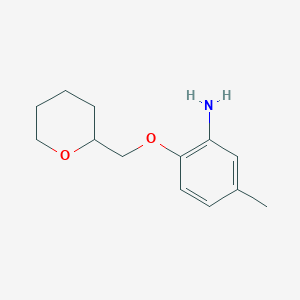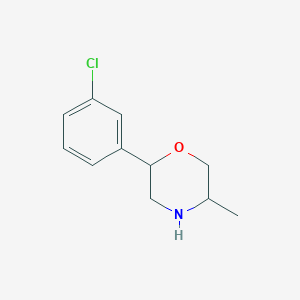
4-氯代-2-(5-氯-2-噻吩基)喹啉-4-甲酰氯
描述
2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C14H7Cl2NOS and its molecular weight is 308.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Chloro-2-thienyl)quinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌剂
喹啉衍生物因其抗菌特性而被广泛研究。4-氯代-2-(5-氯-2-噻吩基)喹啉-4-甲酰氯的结构表明它有潜力作为开发新型抗菌剂的支架。 它与细菌酶相互作用并抑制其功能的能力可能成为解决细菌耐药菌株的关键 .
抗癌活性
喹啉核心存在于许多具有抗癌活性的化合物中。4-氯代-2-(5-氯-2-噻吩基)喹啉-4-甲酰氯的噻吩环上的氯取代基可以被修饰以增强其对癌细胞的细胞毒性。 对喹啉衍生物的研究表明,在治疗肺癌和胰腺癌方面很有前景 .
抗炎和镇痛
喹啉衍生物以其抗炎和镇痛作用而闻名。 4-氯代-2-(5-氯-2-噻吩基)喹啉-4-甲酰氯的结构特征使其成为合成新型抗炎药物的候选者,有可能缓解慢性炎症状况 .
抗惊厥特性
喹啉部分是几种抗惊厥药物的共同特征。 4-氯代-2-(5-氯-2-噻吩基)喹啉-4-甲酰氯的特定结构可以被探索用于开发治疗癫痫和其他癫痫发作疾病的新方法 .
抗结核剂
鉴于结核病的持续挑战和耐药菌株的出现,不断需要新的抗结核剂。 喹啉衍生物在该领域已显示出潜力,而4-氯代-2-(5-氯-2-噻吩基)喹啉-4-甲酰氯可以作为开发此类药物的起点 .
抗病毒应用
喹啉结构也与抗病毒活性有关。 对喹啉衍生物的研究可能导致发现新型抗病毒药物,4-氯代-2-(5-氯-2-噻吩基)喹啉-4-甲酰氯是进一步研究的潜在候选者 .
酶抑制
一些喹啉衍生物已被鉴定为有效的酶抑制剂。 4-氯代-2-(5-氯-2-噻吩基)喹啉-4-甲酰氯的独特结构可能使其能够与酶(如 α-葡萄糖苷酶)结合,α-葡萄糖苷酶是治疗糖尿病的目标 .
神经保护剂
喹啉化合物与神经保护特性有关。 4-氯代-2-(5-氯-2-噻吩基)喹啉-4-甲酰氯上的特定取代基可以被优化以增强其保护神经元细胞的能力,这可能对神经退行性疾病有益 .
属性
IUPAC Name |
2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NOS/c15-13-6-5-12(19-13)11-7-9(14(16)18)8-3-1-2-4-10(8)17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJFAGRDZKPZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222379 | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-90-3 | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chloro-2-thienyl)-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate](/img/structure/B1452658.png)




![N-[4-(Sec-butoxy)benzyl]-1-ethanamine](/img/structure/B1452669.png)
![[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid](/img/structure/B1452672.png)






